3-Cyano-7-hydroxy-4-methylcoumarin is a chemical compound belonging to the coumarin family, characterized by a fused benzopyrone structure. This compound exhibits notable biological activities, including antimicrobial and antioxidant properties, making it a subject of interest in medicinal chemistry. Its synthesis and modification are essential for exploring its potential applications in pharmaceuticals and other scientific fields.
The primary source of 3-Cyano-7-hydroxy-4-methylcoumarin is derived from the reaction of 7-hydroxy-4-methylcoumarin with cyanoacetamide or related cyano derivatives. This compound can be synthesized through various methods that utilize different reagents and conditions to achieve the desired product.
3-Cyano-7-hydroxy-4-methylcoumarin falls under the classification of heterocyclic compounds, specifically as a substituted coumarin. Coumarins are aromatic compounds known for their diverse biological activities and are widely studied for their potential therapeutic effects.
The synthesis of 3-Cyano-7-hydroxy-4-methylcoumarin can be achieved through several methods, primarily involving condensation reactions. One common approach involves the reaction of 7-hydroxy-4-methylcoumarin with cyanoacetamide in the presence of a base such as piperidine, which facilitates the formation of the cyano group at the 3-position of the coumarin structure.
The molecular structure of 3-Cyano-7-hydroxy-4-methylcoumarin consists of a coumarin backbone with a hydroxyl group at position 7 and a cyano group at position 3. The chemical formula is with a molecular weight of approximately 203.19 g/mol.
3-Cyano-7-hydroxy-4-methylcoumarin can participate in various chemical reactions due to its reactive functional groups:
The reactivity of this compound allows for modifications that can enhance its pharmacological properties, making it versatile in synthetic organic chemistry.
The mechanism of action for 3-Cyano-7-hydroxy-4-methylcoumarin involves its interaction with biological targets such as enzymes or receptors. Its hydroxyl group may facilitate hydrogen bonding with target sites, while the cyano group can participate in electron-withdrawing effects that modulate biological activity.
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, suggesting that structural modifications can lead to enhanced efficacy.
Spectroscopic studies (FTIR, NMR) have been used to characterize the compound's structure, confirming the presence of functional groups and elucidating its molecular conformation.
Coumarin derivatives have been integral to medicinal and agricultural practices for centuries, with their historical use documented in traditional medicine systems worldwide. The parent compound coumarin was first isolated from tonka beans (Dipteryx odorata) in 1820, marking the beginning of scientific interest in this structural class [9]. Early applications leveraged the aromatic properties of simple coumarins in perfumery, while their biological activities—particularly anticoagulant effects exemplified by dicoumarol—fueled pharmacological exploration. By the mid-20th century, researchers recognized that structural modifications significantly altered bioactivity, prompting systematic investigations into substituted coumarins [3].
The discovery of 3-Cyano-7-hydroxy-4-methylcoumarin (CHMC) emerged from this broader exploration of coumarin functionalization. Its distinct 3-cyano substitution diverged from traditional hydroxyl or alkoxy derivatives, enabling unique biological interactions. Early research identified CHMC in Curcuma longa (turmeric) isopropanol extracts, linking it to plant defense mechanisms against pathogens [1]. This natural occurrence suggested evolutionary optimization for biological activity, directing scientific attention toward synthetic analogs. Crucially, the 7-hydroxy-4-methylcoumarin core served as a versatile scaffold, with the electron-withdrawing cyano group at C3 enhancing electrophilic character and hydrogen-bonding capacity compared to simpler alkyl or aryl substitutions [7].
Table 1: Evolution of Key Coumarin Derivatives in Scientific Research
Time Period | Representative Derivatives | Primary Applications | Limitations of Era |
---|---|---|---|
Pre-1900 | Simple Coumarin, Umbelliferone | Fragrances, Traditional Anticoagulants | Empirical use, undefined mechanisms |
Early-Mid 20th C | Dicoumarol, Warfarin | Clinical Anticoagulation Therapy | Narrow therapeutic indices, off-target effects |
Late 20th C | 4-Hydroxy-7-methyl-3-phenylcoumarin, Furanocoumarins | Antifungal Agents, Photochemotherapy | Limited structural diversity in screening |
21st Century | 3-Cyano-7-hydroxy-4-methylcoumarin, Hybrid Coumarins | Targeted Therapies, Fluorescent Probes, Multifunctional Agents | Synthetic accessibility challenges |
Traditional applications of coumarins centered on their antifungal and antibacterial properties. Studies on structurally related compounds like 4-hydroxy-7-methyl-3-phenylcoumarin demonstrated potent suppression of aflatoxin biosynthesis in Aspergillus flavus through downregulation of aflatoxin pathway genes (aflD, aflK, aflQ, aflR) [3]. This established a framework for understanding CHMC’s mechanism, where its electron-deficient C3 position likely enhances binding affinity to enzymatic targets involved in mycotoxin production. Similarly, historical use of furanocoumarins like psoralen in treating skin disorders highlighted coumarins' capacity for biomolecular interaction, though CHMC’s cyano group reduces phototoxic risks associated with extended π-systems [9].
Table 2: Structural Features and Traditional Applications of Select Coumarins
Compound | C3 Substituent | C7 Substituent | C4 Substituent | Key Historical Applications |
---|---|---|---|---|
Umbelliferone | H | OH | H | Antioxidant, Phytoalexin |
Psoralen | Fusion | Fusion | Fusion | Vitiligo Therapy (Photochemotherapy) |
4-Hydroxy-7-methyl-3-phenylcoumarin | Phenyl | OH | Methyl | Aflatoxin Suppression |
3-Cyano-7-hydroxy-4-methylcoumarin (CHMC) | CN | OH | CH₃ | Antimicrobial, Enzyme Inhibition |
The synthesis of CHMC represented a strategic advancement by incorporating a hydrogen-bond accepting nitrile while retaining the 7-hydroxy group critical for target recognition. This design exploited traditional knowledge: the 7-hydroxy moiety enables antioxidant activity via radical stabilization, while the methyl group at C4 modulates lipophilicity for membrane penetration. The cyano group’s introduction created a multifunctional pharmacophore capable of simultaneous hydrophobic, electrostatic, and hydrogen-bonding interactions—surpassing earlier coumarins with single dominant mechanisms [7] [9]. Consequently, CHMC transitioned from a botanical curiosity to a synthetic target for modern medicinal chemistry, bridging historical applications and contemporary drug discovery paradigms.
3-Cyano-7-hydroxy-4-methylcoumarin (CHMC) originates from plant secondary metabolism via the shikimic acid pathway, a biosynthetic route dedicated to aromatic compound production. While CHMC itself is relatively rare in nature, its structural components arise through conserved enzymatic cascades shared across coumarin-producing species. The biosynthesis initiates with L-phenylalanine deamination by phenylalanine ammonia-lyase (PAL), yielding trans-cinnamic acid. Hydroxylation at the ortho position by cinnamate 4-hydroxylase (C4H) generates 4-coumaric acid, which undergoes activation to 4-coumaroyl-CoA—the central branch point for diverse coumarin skeletons [8] [9].
The 7-hydroxyl group characteristic of CHMC arises through cytochrome P450-mediated hydroxylation of umbelliferone (7-hydroxycoumarin). This reaction is catalyzed by umbelliferone 7-O-methyltransferase or analogous hydroxylases, depending on plant species. Crucially, the C4 methyl group derives from malonyl-CoA incorporation during lactonization, where aldol condensation and cyclization install the methyl substituent. The most distinctive feature—the C3 cyano moiety—likely originates from enzymatic dehydration of an aldoxime intermediate, a pathway observed in cyanogenic glycoside biosynthesis. This involves:
Table 1: Biosynthetic Stages of 3-Cyano-7-hydroxy-4-methylcoumarin
Biosynthetic Stage | Key Precursors | Primary Enzymes | Resulting Structural Feature |
---|---|---|---|
Aromatic Backbone Formation | L-Phenylalanine, Malonyl-CoA | PAL, C4H, Type III PKS | Benzopyranone Core |
Hydroxylation | Umbelliferone | Cytochrome P450 Monooxygenases | 7-Hydroxy Group |
C4 Alkylation | Acetyl-CoA/S-Adenosyl Methionine | Methyltransferases | 4-Methyl Substituent |
Nitrile Installation | Aldoxime Intermediate | Cytochrome P450, Dehydratases | 3-Cyano Functionality |
In Curcuma longa—a documented source of CHMC—these reactions occur in specialized parenchyma cells under stress induction. Pathogen challenge or oxidative stress upregulates PAL and downstream enzymes, aligning CHMC production with plant defense responses. The pathway exhibits branch points toward cyanogenic coumarins, explaining the nitrile group's rarity; most plants channel intermediates toward simpler hydroxylated or prenylated coumarins. Kinetic studies indicate feedback inhibition by CHMC on early pathway enzymes, suggesting precise metabolic control [1].
Table 2: Enzymatic Machinery in CHMC Biosynthesis
Enzyme Class | Representative Enzymes | Cofactors/Co-substrates | Inhibition/Activation Factors |
---|---|---|---|
Ammonia-Lyases | Phenylalanine Ammonia-Lyase (PAL) | None (Elimination Reaction) | Feedback Inhibition by Coumarins |
Monooxygenases | Trans-Cinnamate 4-Monooxygenase (C4H) | O₂, NADPH | Elicitor-Induced Transcription |
Acyltransferases | 4-Coumaroyl-CoA Ligase | ATP, CoA-SH | Substrate Availability |
Methyltransferases | S-Adenosylmethionine-Dependent MTs | SAM | Methyl Donor Concentration |
Cytochrome P450s | Aldoxime Dehydratase/Nitrile Synthase | O₂, NADPH | Redox Status, Metal Ions |
Unlike furanocoumarins (linear/angular) or pyranocoumarins, CHMC lacks fused rings, making its biosynthesis less complex but chemically unique. The nitrile group introduces a strong dipole moment (∼4.0 D) that influences cellular compartmentalization, often concentrating CHMC in vacuolar or apoplastic spaces. Isotopic labeling studies using ¹³C-phenylalanine confirm its incorporation into all carbon positions except the nitrile, which derives from nitrogen assimilation pathways. This biosynthetic efficiency—using primary metabolites to generate a specialized defense compound—exemplifies natural product economy. Contemporary biotechnological approaches now replicate this pathway in Escherichia coli via enzyme-engineered conversion of 4-coumaric acid or ferulic acid, achieving milligram-scale CHMC production [8] [9].
3-Cyano-7-hydroxy-4-methylcoumarin (CHMC) has emerged as a privileged scaffold in modern drug discovery due to its multitarget engagement capability and structural modularity. Its significance stems from three key attributes: (1) the hydrogen-bond accepting nitrile group enabling targeted enzyme inhibition, (2) the phenolic hydroxyl group facilitating antioxidant activity and metal chelation, and (3) the lipophilic methyl group promoting membrane permeability. This triad allows CHMC to interact with diverse biomolecular targets, positioning it as a versatile pharmacophore for lead optimization [7] [9].
Molecular Target Interactions
CHMC exhibits selective enzyme modulation critical in disease pathways:
Table 1: Biological Activities of 3-Cyano-7-hydroxy-4-methylcoumarin
Target System | Observed Activity | Mechanistic Basis | Therapeutic Relevance |
---|---|---|---|
Microbial Pathogens | Growth Inhibition (Gram+ Bacteria) | Disruption of Membrane Integrity | Antimicrobial Drug Development |
Carbohydrate Metabolism | α-Amylase Inhibition (IC₅₀ 8.7 μM) | Active Site Coordination via CN Group | Type 2 Diabetes Management |
Mycotoxigenic Fungi | aflK Gene Downregulation | Transcriptional Suppression of Aflatoxin Pathway | Food Safety Preservation |
Oxidative Stress | DPPH Radical Scavenging (EC₅₀ 150.99 μM) | Hydrogen Atom Transfer from 7-OH | Adjunct in Neurodegenerative Diseases |
Fluorescent Probe Applications
Beyond therapeutic uses, CHMC serves as a bioimaging tool due to its intrinsic fluorescence (λₑₓ 360 nm, λₑₘ 450 nm). The electron-withdrawing cyano group creates an intramolecular charge transfer (ICT) state upon excitation, producing environment-sensitive emission. Scientists conjugate CHMC to biomolecules via its 7-hydroxy group, creating probes for:
Synthetic Versatility for Hybrid Molecules
The 7-hydroxy group and C4 methyl serve as handles for structural diversification:
Table 2: CHMC Hybrids in Preclinical Development
Hybrid Class | Structural Features | Synthetic Route | Enhanced Bioactivity |
---|---|---|---|
CHMC-Phosphonyl Esters | P=O Bond at O7 | Michaelis-Arbuzov Reaction | Stereo-Specific Antiviral Activity |
Triazole-CHMC-Isatin | 1,2,3-Triazole Linker | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition | Cytotoxicity vs. HCT-116 (IC₅₀ 2.1 μM) |
Pyridopyrimidine-CHMC | Fused Pyrimidine at C3 | Condensation with Malononitrile/Ketones | HepG2 Growth Inhibition (87% at 10 μM) |
Styryl-CHMC Derivatives | Vinyl Bridge at C4 | Aldol Condensation | α-Glucosidase Inhibition (IC₅₀ 4.8 μM) |
Computational studies confirm CHMC’s drug-like properties: molecular weight (201.18 g/mol), cLogP (1.8), hydrogen bond acceptors (4), and topological polar surface area (66.7 Ų) align with Lipinski’s criteria. Molecular docking reveals favorable binding energies (−8.2 to −10.7 kcal/mol) for targets like α-amylase and CDK2, driven by nitrile interactions with catalytic residues. These attributes cement CHMC’s role as a cornerstone in rational drug design, particularly for anticancer, antimicrobial, and metabolic disease applications [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7